molecular formula C11H12N2 B1651353 3-(1-Aminocyclobutyl)benzonitrile CAS No. 1260670-15-2

3-(1-Aminocyclobutyl)benzonitrile

Cat. No.: B1651353
CAS No.: 1260670-15-2
M. Wt: 172.23
InChI Key: WCFJXBIEYYVHNA-UHFFFAOYSA-N
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Description

3-(1-Aminocyclobutyl)benzonitrile (CAS: 1260670-15-2) is a benzonitrile derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It features a cyclobutylamine substituent at the meta position of the benzonitrile core. Its structural uniqueness lies in the strained cyclobutyl ring, which may confer distinct physicochemical and biological properties compared to linear or less-rigid analogs.

Properties

CAS No.

1260670-15-2

Molecular Formula

C11H12N2

Molecular Weight

172.23

IUPAC Name

3-(1-aminocyclobutyl)benzonitrile

InChI

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11(13)5-2-6-11/h1,3-4,7H,2,5-6,13H2

InChI Key

WCFJXBIEYYVHNA-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC=CC(=C2)C#N)N

Canonical SMILES

C1CC(C1)(C2=CC=CC(=C2)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(1-Aminocyclobutyl)benzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type/Position Key Properties/Applications
This compound C₁₁H₁₂N₂ 172.23 Cyclobutylamine (meta) High purity (≥97%), life sciences
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 Aminomethyl (meta) Reactivity in synthesis
4-Amino-3-methylbenzonitrile C₈H₈N₂ 132.16 Amino, methyl (para-methyl, meta-amino) Storage stability
3-(Ferrocenylmethylamino)benzonitrile C₁₈H₁₇FeN₂ 329.19 Ferrocenylmethylamino (meta) Electrochemical probes
3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile C₁₄H₁₀N₃ 220.25 Benzimidazole methyl (meta) IDO1 inhibitor (IC₅₀ < 1 µM)
3-(1-Aminoethyl)benzonitrile C₉H₁₀N₂ 146.19 Aminoethyl (meta) Irritant (Xi hazard code)
Key Observations:

Substituent Rigidity: The cyclobutyl group in the target compound introduces steric strain and conformational rigidity, which may enhance binding specificity in biological targets compared to flexible substituents like ethyl or aminomethyl groups .

Functional Group Diversity: Benzimidazole derivatives (e.g., 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile) exhibit potent enzyme inhibition (IDO1), suggesting that the target compound’s cyclobutyl group could be optimized for similar therapeutic roles . Ferrocene-containing analogs (e.g., 3-(Ferrocenylmethylamino)benzonitrile) demonstrate redox activity, highlighting how substituent choice dictates application (e.g., catalysis vs. pharmacology) .

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